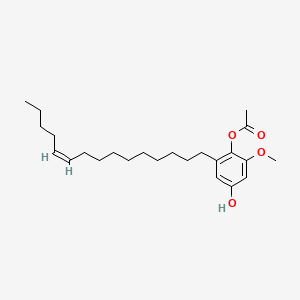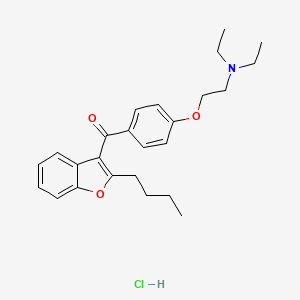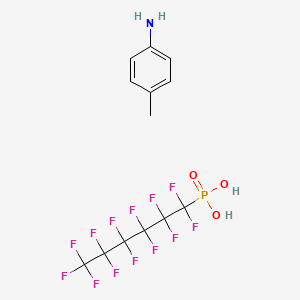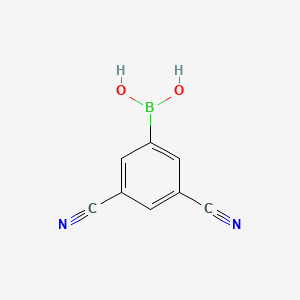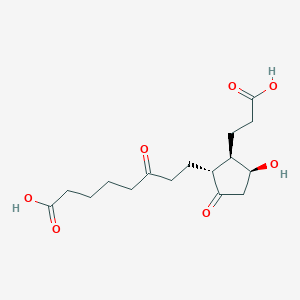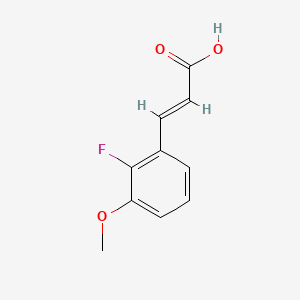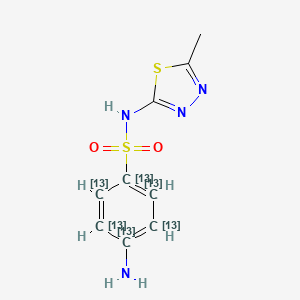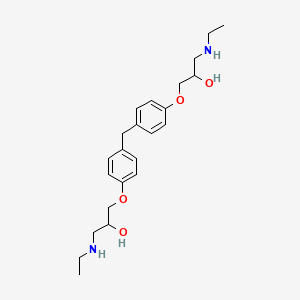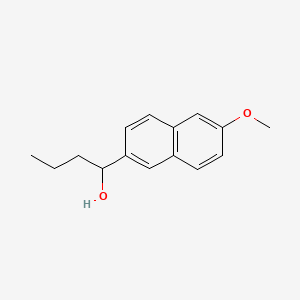
(2-Chloro-5-hydroxyphenyl)boronic acid
Descripción general
Descripción
“(2-Chloro-5-hydroxyphenyl)boronic acid” is a type of organoboron compound. It is a boronic acid, which is a class of compounds containing a boron atom bonded to three oxygen atoms . Boronic acids are considered Lewis acids, and they have a pKa value of 4–10 . They are generally considered non-toxic .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H6BClO3 . Its molecular weight is 172.37 g/mol . The InChI code is 1S/C6H6BClO3/c8-6-2-1-4 (9)3-5 (6)7 (10)11/h1-3,9-11H .
Chemical Reactions Analysis
Boronic acids, such as “this compound”, are involved in several types of chemical reactions. For example, they are used in Suzuki-Miyaura cross-coupling reactions . They are also used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity and the synthesis of kinesin spindle protein inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 172.37 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 172.0098519 g/mol . Its topological polar surface area is 60.7 Ų .
Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies
A study by Geethanjali et al. (2015) in the Journal of Luminescence explored the fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid (5CMPBA), in various alcohols. The research revealed a negative deviation in the Stern-Volmer plots for these molecules, suggesting different conformers of the solutes in their ground state. This phenomenon is potentially significant for understanding the fluorescence properties of similar boronic acid compounds (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Reaction with Hydrogen Spiro-Borates
Sengupta and Balasubramanian (1991) in the Bulletin of the Chemical Society of Japan investigated the reactions of boron complexes, including those with hydroxy and dicarboxy acids, in the context of extraction-photometry of boron. Their findings suggest potential applications in analytical chemistry for boronic acids (Sengupta & Balasubramanian, 1991).
Boronic Acid Derivatives in Solvent Extraction
Griffin and Shu (2004) in the Journal of Chemical Technology & Biotechnology examined the use of boronic acid extractants, including phenylboronic acid and its derivatives, for purifying and concentrating sugars in hemicellulose hydrolysates. This research has implications for the industrial processing of biomass (Griffin & Shu, 2004).
Carbohydrate-Binding Applications
Dowlut and Hall (2006) in the Journal of the American Chemical Society described a new class of carbohydrate-binding boronic acids that are more soluble in aqueous solvents and capable of complexing model glycopyranosides under physiologically relevant conditions. This could lead to applications in the design of oligomeric receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Catalysis in Organic Reactions
Hall (2019) in Chemical Society reviews highlighted the use of boronic acids as catalysts in various organic reactions. This research shows the potential of boronic acids in promoting transformations of hydroxy groups into useful products under mild conditions (Hall, 2019).
Boronic Acid in Fluorescent Chemosensors
Huang et al. (2012) in Current Medicinal Chemistry reviewed the progress of boronic acid sensors for detecting carbohydrates and bioactive substances. This work underscores the significance of boronic acids in developing new fluorescent probes for biological and medical applications (Huang et al., 2012).
Safety and Hazards
“(2-Chloro-5-hydroxyphenyl)boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Mode of Action
The mode of action of (2-Chloro-5-hydroxyphenyl)boronic acid involves its interaction with its targets through the formation of reversible covalent complexes . This interaction leads to changes at the molecular level, affecting the function of the target molecules.
Biochemical Pathways
Organoboron compounds, including boronic acids, are known to be significant in asymmetric synthesis . They can transform into a range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
Boronic acids are known to form new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centres .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, boronic acids and their esters are only marginally stable in water, which can affect their action . Additionally, the Suzuki–Miyaura (SM) coupling reaction, which involves organoboron reagents, is known to be influenced by the reaction conditions .
Propiedades
IUPAC Name |
(2-chloro-5-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAPQAZQRNMJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657151 | |
| Record name | (2-Chloro-5-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-71-9 | |
| Record name | B-(2-Chloro-5-hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-5-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-hydroxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane](/img/structure/B566023.png)

![(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol](/img/structure/B566025.png)
